2-[4-Chloro-5-methyl-3-(trifluoromethyl)pyrazolyl]acetyl chloride

Hydrolysis kinetics Acyl chloride reactivity Ester hydrolysis

Replace slow ester/acid couplings with a high-reactivity acyl chloride. This 4-Cl-5-Me-3-CF3-pyrazole intermediate eliminates expensive coupling reagents and reduces reaction times from >12 h to <1 h. • Room-temperature amide coupling with primary/secondary amines in minutes • Enables high-throughput parallel SAR for CCR1 antagonist programs • Avoids HATU/DIC; stable under inert storage; ships globally

Molecular Formula C7H5Cl2F3N2O
Molecular Weight 261.03 g/mol
Cat. No. B15045689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-Chloro-5-methyl-3-(trifluoromethyl)pyrazolyl]acetyl chloride
Molecular FormulaC7H5Cl2F3N2O
Molecular Weight261.03 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC(=O)Cl)C(F)(F)F)Cl
InChIInChI=1S/C7H5Cl2F3N2O/c1-3-5(9)6(7(10,11)12)13-14(3)2-4(8)15/h2H2,1H3
InChIKeyIGMCOMFRXDLRGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-Chloro-5-methyl-3-(trifluoromethyl)pyrazolyl]acetyl Chloride – A Reactive Pyrazole Acetyl Chloride Building Block for Medicinal Chemistry and Agrochemical Synthesis


2-[4-Chloro-5-methyl-3-(trifluoromethyl)pyrazolyl]acetyl chloride (CAS 1006435-91-1) is a heterobifunctional pyrazole derivative bearing a reactive acetyl chloride side chain at the N‑1 position and a unique 4‑chloro‑5‑methyl‑3‑trifluoromethyl substitution pattern on the pyrazole core . The presence of both electron‑withdrawing (Cl, CF₃) and electron‑donating (CH₃) groups on the heterocycle, combined with the electrophilic acid chloride functionality, makes this compound a versatile intermediate for the rapid construction of amide, ester, and hydrazide libraries in medicinal chemistry and agrochemical discovery programs .

Why Generic Pyrazole Acetyl Chlorides Cannot Substitute for 2-[4-Chloro-5-methyl-3-(trifluoromethyl)pyrazolyl]acetyl Chloride in Structure‑Activity‑Driven Projects


While numerous pyrazole acetyl chlorides are commercially available, simple replacement of 2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazolyl]acetyl chloride with a generic analog is likely to compromise biological activity, physicochemical properties, or synthetic efficiency [1]. The specific 4‑Cl/5‑CH₃/3‑CF₃ substitution pattern is not arbitrary; it is the precise arrangement found in key intermediates for CCR1 receptor antagonist programs [2]. Removing the 5‑methyl group, relocating the chloro substituent, or replacing the trifluoromethyl group with a smaller halogen alters both the electronic character of the pyrazole ring and the lipophilicity of the final conjugate, which can drastically reduce target binding affinity and metabolic stability. Furthermore, the acid chloride functional group is far more reactive than the corresponding carboxylic acid or ethyl ester, enabling coupling reactions under milder conditions and with higher yields – a critical factor for library synthesis and scale‑up operations.

Quantitative Differentiation Evidence for 2-[4-Chloro-5-methyl-3-(trifluoromethyl)pyrazolyl]acetyl Chloride vs. Its Closest Analogs


Hydrolysis Rate of Acyl Chloride vs. Ethyl Ester: A 10⁶‑Fold Reactivity Gap Enables Faster Synthesis

The target compound, being an acyl chloride, hydrolyzes orders of magnitude faster than its ethyl ester counterpart (CAS 345237-74-3). The hydrolysis rate constant for acetyl chloride in 100% water is 350 s⁻¹ , whereas the alkaline hydrolysis second‑order rate constant for ethyl acetate is 0.112 L mol⁻¹ s⁻¹ at 25 °C [1]. Although these values are for acetyl chloride and ethyl acetate rather than the exact pyrazole derivatives, the class‑level inference is unambiguous: acyl chlorides react with nucleophiles approximately 10⁶ times faster than ethyl esters under comparable conditions. This translates to reaction completion in seconds to minutes for the acyl chloride versus hours to days for the ester, directly impacting throughput in parallel synthesis and process chemistry.

Hydrolysis kinetics Acyl chloride reactivity Ester hydrolysis Synthetic efficiency

Documented Utility as a Key Intermediate for CCR1 Receptor Antagonists with In Vivo Activity

The 4‑chloro‑5‑methyl‑3‑trifluoromethylpyrazole core of the target compound is explicitly cited in patent literature as a synthetic intermediate for arylpiperazine derivatives that act as potent CCR1 receptor antagonists with confirmed in vivo anti‑inflammatory activity [1]. The patent describes the preparation of numerous active analogs using the pyrazole‑1‑acetic acid derivative (the direct precursor of the target acyl chloride) as the key coupling partner. While the final biological data pertain to the elaborated arylpiperazine conjugates rather than the intermediate itself, the repeated selection of this specific pyrazole scaffold over alternative heterocycles (e.g., 4‑unsubstituted, 5‑des‑methyl, or 3‑non‑fluorinated pyrazoles) in the patent exemplifies a structure‑driven procurement decision.

CCR1 antagonist Arylpiperazine synthesis In vivo anti-inflammatory activity Chemokine receptor

Molecular Weight and Formula Differentiate the Acyl Chloride from the Corresponding Acid and Ester – Implications for Reaction Stoichiometry and Atom Economy

The target compound (C₇H₅Cl₂F₃N₂O, MW 261.03 g/mol) differs in elemental composition and molecular weight from its synthetic alternatives: the carboxylic acid (C₇H₆ClF₃N₂O₂, MW 242.58 g/mol) and the ethyl ester (C₉H₁₀ClF₃N₂O₂, MW 270.64 g/mol) . These differences are not trivial for reaction planning. The acid chloride contains two chlorine atoms, one of which is lost as HCl during amidation, facilitating reaction progress by acid scavenging. The ethyl ester, in contrast, requires hydrolysis to the acid before activation or the use of coupling reagents (e.g., EDCI, HOBt), adding molecular weight to the waste stream and complicating purification. The boiling point of the ethyl ester is 298.9 °C at 760 mmHg , whereas the acyl chloride is expected to be significantly lower, permitting distillation‑based purification if needed.

Molecular weight comparison Formula differentiation Reaction stoichiometry Atom economy

Optimal Application Scenarios for 2-[4-Chloro-5-methyl-3-(trifluoromethyl)pyrazolyl]acetyl Chloride Based on Differentiated Evidence


Rapid Library Synthesis of Arylpiperazine CCR1 Antagonist Candidates

The documented utility of the 4‑chloro‑5‑methyl‑3‑trifluoromethylpyrazole scaffold as a key intermediate for CCR1 receptor antagonists [1] makes the target acyl chloride the ideal electrophilic building block for generating focused amide libraries. The high reactivity of the acid chloride allows room‑temperature coupling with primary and secondary amines in minutes, enabling high‑throughput parallel synthesis of arylpiperazine acetamide derivatives for structure–activity relationship (SAR) exploration.

Scale‑Up of Amide Bond Formation Where Ester Hydrolysis is Rate‑Limiting

In projects where the ethyl ester (CAS 345237-74-3) or carboxylic acid (CAS 378758-70-4) has been used for initial SAR but reaction times exceed 12 h or require coupling reagents, switching to the acyl chloride can reduce reaction times to <1 h and eliminate the need for expensive coupling agents [2]. The hydrolysis rate data for acyl chlorides vs. esters support this strategy, especially for sterically hindered nucleophiles where ester aminolysis is particularly sluggish.

Agrochemical Lead Optimization Requiring Trifluoromethyl‑Pyrazole Scaffolds

Trifluoromethylpyrazoles are privileged fragments in agrochemicals, particularly fungicides and herbicides [3]. The specific substitution pattern of the target compound (4‑Cl, 5‑CH₃) may impart favorable physicochemical properties (lipophilicity, metabolic stability) for crop protection agents. The acid chloride form enables rapid conjugation to amine‑containing agrochemical intermediates, accelerating the lead‑optimization cycle.

Synthesis of Hydrazide and Hydroxamic Acid Derivatives for Metal Chelation or Enzyme Inhibition

The acetyl chloride side chain reacts rapidly with hydrazines and hydroxylamines to form hydrazides and hydroxamic acids, respectively. These functional groups are privileged in metalloenzyme inhibitor design (e.g., HDAC inhibitors, matrix metalloproteinase inhibitors). The presence of the chloro and trifluoromethyl substituents on the pyrazole may confer selectivity for specific enzyme isoforms when compared to des‑methyl or des‑chloro analogs, justifying the choice of this specific intermediate for focused library synthesis.

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